Thymolphthalexon
Description
Historical Development and Discovery
Thymolphthalexone emerged from mid-20th-century efforts to enhance the specificity of metallochromic indicators for complexometric titrations. Derived from thymolphthalein—a well-known pH indicator—its synthesis involved a Mannich condensation reaction between thymolphthalein, formaldehyde, and iminodiacetic acid. This modification introduced aminopolycarboxylic acid functional groups, enabling selective metal ion coordination. Early studies in the 1960s highlighted its utility in detecting calcium and magnesium ions, with Bezdekova and Budesinsky pioneering its application in ethylenediaminetetraacetic acid (EDTA)-based titrations. By the 1970s, thymolphthalexone had become a staple in analytical laboratories, particularly for its sharp endpoint detection in alkaline conditions.
The compound’s chemical formula, $$ \text{C}{38}\text{H}{44}\text{N}{2}\text{O}{12} $$, reflects its hybrid architecture: a thymolphthalein core linked to iminodiacetic acid moieties. This design grants solubility in both aqueous and organic solvents, expanding its applicability across diverse media.
Classification Within Metallochromic Indicators
Metallochromic indicators are characterized by their ability to undergo color changes upon metal ion coordination. Thymolphthalexone belongs to the iminodiacetic acid derivative subgroup, distinguishing it from simpler triarylmethane dyes like bromothymol blue or phenolphthalein. Unlike pH-sensitive indicators, which respond to hydrogen ion concentration, metallochromic agents like thymolphthalexone rely on ligand-metal interactions.
Table 1: Comparison of Thymolphthalexone with Related Metallochromic Indicators
This table underscores thymolphthalexone’s niche in high-pH environments, where it outperforms competitors in selectivity for alkaline earth metals. Its large stability constants ($$ \log K \sim 8-10 $$) with these ions ensure minimal interference from transition metals, a critical advantage in multi-ion analyses.
Role in Modern Analytical Chemistry
In contemporary practice, thymolphthalexone is primarily employed in EDTA titrations for quantifying calcium and magnesium in environmental and geological samples. For example, its application in limestone and dolomite analysis involves a two-step process: masking interfering ions with triethanolamine and cyanide, followed by titration at pH 13.0–13.3 for calcium and pH 10.2–10.5 for magnesium. The indicator’s color shift from blue to colorless provides a clear endpoint, with precision exceeding ±0.5% in optimized conditions.
Recent advancements have leveraged thymolphthalexone’s photometric properties for spectrophotometric determinations. Studies utilizing multivariate analysis techniques have elucidated its complexation equilibria with rare earth elements, though its primary use remains rooted in volumetric methods. The compound’s versatility is further evidenced by its integration into automated titration systems, where its rapid response time and stability under alkaline conditions reduce procedural errors.
Properties
Molecular Formula |
C38H44N2NaO12 |
|---|---|
Molecular Weight |
743.7 g/mol |
InChI |
InChI=1S/C38H44N2O12.Na/c1-19(2)24-11-29(21(5)26(35(24)49)13-39(15-31(41)42)16-32(43)44)38(28-10-8-7-9-23(28)37(51)52-38)30-12-25(20(3)4)36(50)27(22(30)6)14-40(17-33(45)46)18-34(47)48;/h7-12,19-20,49-50H,13-18H2,1-6H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48); |
InChI Key |
IIAPYKPRBUOQPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1CN(CC(=O)O)CC(=O)O)O)C(C)C)C2(C3=CC=CC=C3C(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)CN(CC(=O)O)CC(=O)O)C.[Na] |
Related CAS |
62698-55-9 85409-48-9 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Thymolphthalexon can be synthesized from thymol and phthalic anhydride . The synthesis involves the reaction of thymol with phthalic anhydride under acidic conditions to form the desired product. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: Thymolphthalexon undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its role as a pH indicator, changing color under different pH conditions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield alcohols or other reduced forms of the compound.
Scientific Research Applications
Thymolphthalexon is a chemical compound that has garnered attention in various scientific research applications due to its unique properties, particularly as a pH indicator and in analytical chemistry. This article explores the diverse applications of this compound, supported by case studies and data tables that highlight its significance in different fields.
Chemical and Biochemical Research
- pH Indicator in Titrations : this compound is frequently employed in titrations to determine the acidity or alkalinity of solutions. Its clear visual change aids researchers in identifying endpoint reactions effectively .
- Enzyme Activity Studies : In biochemical research, this compound helps monitor pH changes during enzyme-catalyzed reactions. This application is crucial for understanding metabolic processes and enzyme kinetics .
Environmental Monitoring
- Water Quality Assessment : The compound is used to assess water quality by indicating changes in pH levels in aquatic environments. This application supports ecological studies and helps monitor pollution levels .
Clinical Diagnostics
- Colorimetric Immunoassays : Recent innovations have integrated this compound into enzyme-free colorimetric immunoassays for the detection of biomarkers such as alpha-fetoprotein (AFP). The method utilizes this compound-modified frameworks to amplify signals, allowing for sensitive quantification of target proteins .
Analytical Chemistry
- Simultaneous Metal Detection : A notable study demonstrated the use of this compound in adsorptive stripping voltammetry for the simultaneous determination of copper, bismuth, and lead ions. This method showcased high sensitivity and selectivity, crucial for environmental and safety assessments .
Table 1: Comparison of Applications
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Chemical Research | Titrations | Clear visual endpoint detection |
| Biochemical Research | Monitoring enzyme activity | Understanding metabolic pathways |
| Environmental Monitoring | Assessing water quality | Detecting pollution levels |
| Clinical Diagnostics | Immunoassays for biomarkers | High sensitivity and specificity |
| Analytical Chemistry | Metal ion detection | Simultaneous analysis of multiple elements |
Table 2: Case Studies on this compound Applications
Mechanism of Action
The mechanism by which thymolphthalexon exerts its effects involves its ability to undergo color changes in response to pH variations. This property is due to the presence of ionizable groups within its structure that can accept or donate protons under different pH conditions . The molecular targets and pathways involved include interactions with hydrogen ions and other reactive species in the solution.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thymolphthalein is structurally and functionally analogous to other phenolic pH indicators but exhibits distinct properties. Below is a detailed comparison:
Structural and Functional Comparison
Electrochemical Performance
Thymolphthalein’s electropolymerization generates a stable, insulating polymer film on electrodes. Comparative studies with multi-walled carbon nanotube (MWCNT)-modified electrodes show superior performance:
| Electrode Type | Sensitivity (µA/µM) | Detection Limit (µM) | Capacitive Current |
|---|---|---|---|
| Bare GCE | 0.12 | 5.0 | High |
| MWCNTs/GCE | 0.45 | 1.2 | Moderate |
| Polythymolphthalein/MWCNTs/GCE | 0.78 | 0.3 | Low |
Thymolphthalein’s oxidation mechanism (one electron and one proton transfer) enables efficient polymerization, unlike bromothymol blue, which may require additional redox mediators .
Biochemical Assay Utility
In ALP activity assays, thymolphthalein monophosphate outperforms alternatives like p-nitrophenyl phosphate (pNPP) in specificity:
Commercial and Market Position
Thymolphthalein’s niche applications in specialized sensors and biochemical kits differentiate it from broader-market indicators like phenolphthalein. Key producers include European and Asian manufacturers, with a market price premium due to its specialized use .
Critical Analysis of Advantages and Limitations
- Advantages: High specificity in ALP assays due to minimal endogenous interference . Enhanced electrochemical stability in polymerized form compared to MWCNT-based sensors .
- Limitations: Narrower pH range than phenolphthalein limits universal applicability. Higher production costs compared to mass-produced indicators .
Q & A
Q. What are the standard protocols for synthesizing Thymolphthalexon in a laboratory setting?
Methodological Answer: this compound synthesis typically involves condensation reactions under controlled pH and temperature. Key steps include refluxing thymolphthalein with a chelating agent (e.g., ethylenediamine) in ethanol, followed by purification via recrystallization. Researchers must validate purity using HPLC (>98%) and confirm structural integrity via FT-IR and NMR spectroscopy. Replicate experiments under inert atmospheres to avoid oxidation byproducts .
Q. How should researchers characterize the pH-dependent spectral properties of this compound?
Methodological Answer: Prepare buffer solutions across a pH range (e.g., 8.0–12.0) and measure UV-Vis absorbance at λmax (e.g., 595 nm). Use a spectrophotometer calibrated with NIST-traceable standards. Plot absorbance vs. pH to identify transition points. Include error bars from triplicate measurements and validate against published molar absorptivity values. Discrepancies may arise from ionic strength variations or temperature fluctuations .
Q. What solvent systems are optimal for this compound solubility studies?
Methodological Answer: Test solubility in polar aprotic solvents (DMSO, DMF) and aqueous buffers. Use gravimetric analysis: dissolve excess compound, filter, and evaporate the supernatant to determine saturation concentration. Report results with Hansen solubility parameters and compare with COSMO-RS simulations for predictive modeling .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound under oxidative conditions?
Methodological Answer: Conduct accelerated stability studies using H2O2 or radical initiators (e.g., AIBN). Monitor degradation via LC-MS and quantify intermediates. Compare degradation pathways across studies by varying oxygen partial pressure and light exposure. Use kinetic modeling (e.g., Arrhenius plots) to reconcile discrepancies in half-life values .
Q. What experimental designs are recommended for studying this compound’s metal-ion selectivity in complex matrices?
Methodological Answer: Employ competitive binding assays with EDTA or competing ions (e.g., Ca<sup>2+</sup>, Mg<sup>2+</sup>). Use ICP-MS to quantify free metal ions and calculate binding constants (Kd). Validate selectivity via Job’s plot analysis and account for matrix effects (e.g., ionic strength, organic content) using multivariate regression .
Q. How should researchers address conflicting NMR spectral assignments for this compound derivatives?
Methodological Answer: Perform <sup>13</sup>C-DEPT and 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare chemical shifts with computational predictions (e.g., DFT calculations). Collaborate with crystallography groups to cross-validate structures via X-ray diffraction. Publish raw spectral data in supplementary materials for peer verification .
Q. What strategies optimize this compound’s detection limits in trace-level analytical applications?
Methodological Answer: Preconcentrate samples using solid-phase extraction (C18 cartridges) or cloud-point extraction. Couple with fluorescence detection (λex/λem = 340/595 nm) and optimize signal-to-noise ratios via lock-in amplification. Validate limits of detection (LOD) using IUPAC guidelines (3σ/method slope) .
Methodological Best Practices
- Data Validation : Cross-check experimental results with computational models (e.g., Gaussian for spectral predictions) and share raw datasets in repositories like Zenodo .
- Reproducibility : Document all experimental variables (e.g., buffer composition, instrument settings) using FAIR principles. Use controlled vocabularies for metadata .
- Conflict Resolution : Publish contradictory findings with transparent methodology to facilitate meta-analyses. Engage in peer discussions via preprint platforms like ChemRxiv .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
